molecular formula C8H6F2O4S B2919262 3-Acetyl-4-fluorophenyl sulfurofluoridate CAS No. 2411285-78-2

3-Acetyl-4-fluorophenyl sulfurofluoridate

Cat. No.: B2919262
CAS No.: 2411285-78-2
M. Wt: 236.19
InChI Key: NOPZADSFXUFVIC-UHFFFAOYSA-N
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Description

3-Acetyl-4-fluorophenyl sulfurofluoridate is a compound that belongs to the class of sulfonyl fluorides. These compounds are known for their versatility in organic synthesis, chemical biology, and drug discovery . The presence of both acetyl and fluorophenyl groups in its structure makes it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-4-fluorophenyl sulfurofluoridate typically involves the reaction of 3-acetyl-4-fluorophenol with sulfuryl fluoride (SO2F2) under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfurofluoridate group .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-4-fluorophenyl sulfurofluoridate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Acetyl-4-fluorophenyl sulfurofluoridate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and protein labeling.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Acetyl-4-fluorophenyl sulfurofluoridate involves its interaction with nucleophilic sites in biological molecules. The sulfurofluoridate group is highly reactive and can form covalent bonds with nucleophiles such as amino acids in proteins. This reactivity makes it a valuable tool in the study of enzyme mechanisms and protein function .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenyl sulfurofluoridate
  • 3-Acetylphenyl sulfurofluoridate
  • 4-Acetylphenyl sulfurofluoridate

Uniqueness

3-Acetyl-4-fluorophenyl sulfurofluoridate is unique due to the presence of both acetyl and fluorophenyl groups, which enhance its reactivity and versatility in various chemical reactions. Compared to similar compounds, it offers a broader range of applications in organic synthesis and biological studies .

Properties

IUPAC Name

2-acetyl-1-fluoro-4-fluorosulfonyloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O4S/c1-5(11)7-4-6(2-3-8(7)9)14-15(10,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPZADSFXUFVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OS(=O)(=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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